3-(2-Fluoro-4-nitrophenoxy)oxetane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)oxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c10-8-3-6(11(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJYFKFFAXHGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 2 Fluoro 4 Nitrophenoxy Oxetane
Oxetane (B1205548) Ring-Opening Reactions
The high ring strain and polarized carbon-oxygen bonds of the oxetane ring are the fundamental drivers of its reactivity. acs.org These reactions typically proceed via cleavage of a C-O bond, leading to the formation of functionalized 1,3-diol derivatives. The regioselectivity of the ring-opening is highly dependent on the reaction mechanism, which is in turn dictated by the nature of the reagents and catalysts employed.
Nucleophilic Ring Opening Reactions
Under neutral or basic conditions, the ring-opening of 3-substituted oxetanes occurs via a bimolecular nucleophilic substitution (SN2) mechanism. Strong nucleophiles, such as organometallic reagents (organolithiums, Grignards), amines, or thiolates, are required to open the less reactive oxetane ring compared to the more strained epoxide ring. youtube.com
The attack preferentially occurs at the less sterically hindered carbon atoms of the oxetane ring (C2 or C4). For 3-(2-fluoro-4-nitrophenoxy)oxetane, this means the nucleophile will attack one of the CH₂ groups adjacent to the ring oxygen. This is a result of steric control, where the bulky 3-aryloxy substituent directs the incoming nucleophile to the more accessible positions. For example, reaction with a strong nucleophile like an organolithium reagent (RLi) would proceed as follows, yielding a 1,3-diol after an acidic workup.
Reaction Scheme:
Nucleophilic attack at C2/C4.
Cleavage of the C-O bond to form an alkoxide intermediate.
Protonation of the alkoxide during workup to yield the final 1,3-diol product.
The desymmetrization of 3-substituted oxetanes using nucleophiles in the presence of chiral catalysts can provide access to highly functionalized chiral building blocks, a strategy of significant interest in medicinal chemistry. masterorganicchemistry.com
Acid-Catalyzed Ring Opening Mechanisms (e.g., with nitric acid and related 3-substituted oxetanes)
In the presence of an acid catalyst, the oxetane ring becomes activated towards nucleophilic attack, allowing even weak nucleophiles like water or alcohols to act as effective ring-opening agents. The reaction proceeds via protonation of the oxetane oxygen, which creates a better leaving group and enhances the electrophilicity of the ring carbons. libretexts.org
The mechanism can be viewed as a hybrid between SN1 and SN2 pathways. libretexts.org Protonation is followed by the breaking of a C-O bond, which generates partial positive charge character on the ring carbons. For unsymmetrical oxetanes, the nucleophile typically attacks the carbon atom that can best stabilize this positive charge. In the case of 3-aryloxyoxetanes, this can lead to attack at the C3 position if the aryl group can stabilize the resulting carbocation, or at the C2/C4 positions. However, for many 3-substituted oxetanes, attack at the less substituted carbon remains common. khanacademy.orgyoutube.com
For instance, the reaction of a 3-aryloxetan-3-ol with a diol under Brønsted acid catalysis (Tf₂NH) involves the formation of an oxetane carbocation, which is then trapped by the nucleophile. acs.org While direct studies with nitric acid on this compound are not prevalent, the general principle of acid catalysis suggests that under acidic conditions, the oxetane ring would be susceptible to opening by available nucleophiles. Strong acids, however, can also promote decomposition and side reactions. chemrxiv.org
| Condition | Mechanism | Regioselectivity | Typical Nucleophiles |
| Basic/Neutral | SN2 | Attack at less substituted carbon (C2/C4) | Strong (e.g., RLi, RMgX, R₂NH) |
| Acidic | SN1/SN2 Hybrid | Attack at most stable carbocation site | Weak (e.g., H₂O, ROH) |
Electrophilic Ring Opening Processes
While nucleophilic ring-opening is more common, the oxetane ring can also participate in reactions where it is attacked by an electrophile. In these processes, the oxetane oxygen acts as the initial nucleophile. A key example involves the Brønsted acid-catalyzed reaction of 3-aryloxetan-3-ols, which are considered 1,2-bis-electrophiles. acs.org The reaction is initiated by protonation, but the subsequent steps involve the oxetane acting as a precursor to a carbocationic species that is then attacked.
In the context of this compound, treatment with a strong Lewis acid could coordinate to the oxygen atom, making the C-O bonds more labile and susceptible to cleavage, followed by reaction with a nucleophile. This Lewis acid activation is a common strategy to facilitate ring-opening. acs.org
Radical-Mediated Ring Opening
The oxetane ring can be opened via radical pathways, often initiated by photoredox catalysis. These methods can generate carbon-centered radicals that can participate in various C-C bond-forming reactions. For example, studies on benzylic oxetanes have shown that radicals can be generated and undergo Giese additions into activated alkenes. researchgate.net The strain of the oxetane ring makes the formation of the corresponding radical more favorable compared to unstrained systems. researchgate.net
While specific studies on this compound are limited, it is plausible that under suitable photocatalytic conditions, a radical could be generated at the C3 position via hydrogen atom transfer, followed by ring-opening or other radical transformations. The development of radical ring-opening reactions of oxetanes is an emerging area with potential for novel synthetic applications. researchgate.net
Reactions of the 2-Fluoro-4-nitrophenoxy Moiety
The aromatic portion of the molecule is highly activated by the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a fluorine atom (-F). These substituents render the aromatic ring electron-deficient and susceptible to specific chemical transformations.
Reactivity of the Nitro Group (e.g., Reduction, Aromatic Nucleophilic Substitution)
The reactivity of the 2-fluoro-4-nitrophenoxy group is dominated by two main pathways: reduction of the nitro group and nucleophilic aromatic substitution (SNAr) of the fluorine atom.
Reduction of the Nitro Group:
The nitro group can be readily reduced to an amine (aniline derivative). This transformation is fundamental in organic synthesis as it dramatically changes the electronic properties of the aromatic ring, converting an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing group. A wide variety of reagents can accomplish this reduction, and the choice often depends on the presence of other functional groups.
Common methods include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.
Metal/Acid Systems: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl).
It is crucial that the reduction conditions are chosen to be compatible with the oxetane ring, which can be sensitive to strong acids. chemrxiv.org
Aromatic Nucleophilic Substitution (SNAr):
The fluorine atom on the aromatic ring is highly activated towards nucleophilic aromatic substitution. The presence of the nitro group in the ortho position provides significant stabilization for the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgyoutube.com This makes the fluorine atom an excellent leaving group in this context.
The general mechanism involves two steps:
Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the oxygen atoms of the nitro group. libretexts.org
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
This pathway allows for the displacement of the fluorine atom by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for further functionalization of the molecule. The rate of SNAr reactions is significantly enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. masterorganicchemistry.com
Reactivity and Substitution at the Fluoro-Substituted Aromatic Ring
The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the presence of a strong electron-withdrawing nitro group (NO₂) positioned para to the fluorine atom. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the displacement of the fluoride (B91410) ion, which is a competent leaving group in such activated systems. masterorganicchemistry.comlibretexts.org
The position of the nitro group is crucial; it provides substantial resonance stabilization for a nucleophilic attack at the carbon bearing the fluorine atom. libretexts.org In contrast, a nitro group in the meta position would offer no such stabilization, rendering the compound much less reactive towards nucleophilic substitution. libretexts.org The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the fluoride ion to restore aromaticity. libretexts.org
A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of substituted products. This reaction pathway is a cornerstone for creating derivatives with modified electronic and steric properties.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu-H) | Reagent Example | Product Structure |
|---|---|---|
| Amine (R₂NH) | Diethylamine | 3-((2-(Diethylamino)-4-nitrophenyl)oxy)oxetane |
| Alcohol (ROH) | Sodium Methoxide | 3-((2-Methoxy-4-nitrophenyl)oxy)oxetane |
| Thiol (RSH) | Sodium Thiophenolate | 3-((4-Nitro-2-(phenylthio)phenyl)oxy)oxetane |
| Azide (N₃⁻) | Sodium Azide | 3-((2-Azido-4-nitrophenoxy)oxetane |
Rearrangement and Ring Expansion Reactions of the Oxetane Core
The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to various ring-opening and rearrangement reactions. beilstein-journals.org These transformations can be initiated by heat, light, or catalysis, providing pathways to more complex molecular architectures.
Metal-Catalyzed Rearrangements
Transition metals and Lewis acids are effective catalysts for the rearrangement and ring-opening of oxetanes. researchgate.netmdpi.com While specific studies on this compound are not prevalent, the reactivity can be inferred from related systems. Lewis acids like BF₃·Et₂O can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack and subsequent opening. researchgate.netresearchgate.net Transition metals such as copper, nickel, and palladium can catalyze formal [2+2] cycloadditions or cross-coupling reactions that involve the opening of the oxetane ring. beilstein-journals.orgcalstate.edu For instance, nickel-catalyzed cross-electrophile coupling can open the oxetane ring to form a new carbon-carbon bond. calstate.edu These reactions often proceed with high regioselectivity, influenced by the electronic and steric nature of the substituents on the oxetane ring.
Table 2: Potential Metal-Catalyzed Transformations of the Oxetane Ring
| Catalyst Type | Example Catalyst | Potential Transformation |
|---|---|---|
| Lewis Acid | Boron Trifluoride Etherate (BF₃·Et₂O) | Ring-opening with a nucleophile |
| Transition Metal | Nickel(II) Chloride / (S)-BINAP | Reductive ring-opening cross-coupling |
| Transition Metal | Copper(II) Bromide (CuBr₂) | Catalysis of cascade reactions involving the oxetane |
Photochemical Transformations
Photochemical reactions offer another avenue for transforming the oxetane core. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for synthesizing oxetanes. beilstein-journals.orgmagtech.com.cn The reverse reaction, or other photochemical rearrangements, can be induced by UV light. beilstein-journals.org For this compound, irradiation could potentially lead to homolytic cleavage of the C-O or C-C bonds within the strained ring, generating diradical intermediates that could undergo subsequent rearrangement, fragmentation, or intramolecular reactions. The specific outcome would depend on the wavelength of light used and the reaction conditions.
Cross-Coupling and Functionalization Reactions for Derivatives
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. While aryl fluorides can be used in some cross-coupling reactions, they are generally less reactive than the corresponding chlorides, bromides, or iodides. nih.gov
A more viable strategy for creating derivatives of this compound via cross-coupling would involve initial modification of the molecule.
SNAr followed by functionalization: As discussed in section 3.2.2, the fluorine can be substituted by a nucleophile. The introduced group could then be used in subsequent reactions.
Modification of the nitro group: The nitro group can be readily reduced to an amine. This amine can then be diazotized and converted into a halide (e.g., bromide or iodide) via a Sandmeyer reaction. This aryl halide would be a highly effective substrate for a variety of palladium-catalyzed cross-coupling reactions.
Once a suitable halide is in place, reactions like the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (amination) can be employed to introduce a wide array of functional groups. soton.ac.uknih.govresearchgate.net
Table 3: Potential Cross-Coupling Strategies for Derivatives
| Reaction Name | Coupling Partner | Resulting Linkage | Example Product Derivative (from bromo-analogue) |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | C-C (Aryl-Aryl) | 3-((2-Bromo-4-phenylphenyl)oxy)oxetane |
| Sonogashira | Phenylacetylene | C-C (Alkynyl) | 3-((2-Bromo-4-(phenylethynyl)phenyl)oxy)oxetane |
| Buchwald-Hartwig | Aniline | C-N (Aryl-Amine) | 3-((2-Bromo-4-(phenylamino)phenyl)oxy)oxetane |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(2-Fluoro-4-nitrophenoxy)oxetane, a complete assignment of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra is crucial.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxetane (B1205548) ring and the aromatic ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen, fluorine, and nitro groups.
The oxetane protons typically appear as a set of multiplets. The methine proton at the C3 position (H3), being attached to the carbon bearing the ether linkage, is expected to resonate downfield, likely in the range of 5.0-5.5 ppm, due to the deshielding effect of the oxygen atom. The methylene (B1212753) protons at the C2 and C4 positions of the oxetane ring (H2/H4) would appear as triplets or more complex multiplets due to coupling with each other and with the H3 proton, with expected chemical shifts around 4.5-5.0 ppm.
The aromatic protons will show a characteristic splitting pattern dictated by the substitution on the benzene (B151609) ring. The proton ortho to the nitro group and meta to the fluorine (H5) is expected to be the most downfield, appearing as a doublet of doublets. The proton meta to both the nitro and fluoro groups (H6) and the proton ortho to the fluorine and meta to the nitro group (H3') will also appear as distinct multiplets in the aromatic region.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 (Oxetane) | 5.0 - 5.5 | m | - |
| H2/H4 (Oxetane) | 4.5 - 5.0 | m | - |
| Aromatic-H | 7.0 - 8.5 | m | - |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
The carbon atoms of the oxetane ring are expected to resonate in the aliphatic region. The C3 carbon, directly attached to the oxygen of the phenoxy group, will be the most downfield of the oxetane carbons, likely appearing around 70-80 ppm. The C2 and C4 carbons of the oxetane ring are expected to have similar chemical shifts, in the range of 60-70 ppm.
In the aromatic region, the carbon atoms are significantly influenced by the substituents. The carbon bearing the nitro group (C4') will be deshielded, while the carbon attached to the fluorine (C2') will show a large one-bond C-F coupling constant. The carbon attached to the ether oxygen (C1') will also be significantly downfield.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (Oxetane) | 70 - 80 |
| C2/C4 (Oxetane) | 60 - 70 |
| Aromatic Carbons | 110 - 160 |
| C-NO₂ (Aromatic) | ~140 |
| C-F (Aromatic) | ~155 (with large ¹JCF) |
| C-O (Aromatic) | ~150 |
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the nitro and oxetane-ether groups. For a fluorine atom positioned ortho to an ether linkage and meta to a nitro group on a benzene ring, the chemical shift is expected to be in the range of -110 to -130 ppm relative to a standard such as CFCl₃. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the oxetane ring by showing correlations between the H3 proton and the H2/H4 protons. It would also delineate the coupling relationships between the aromatic protons. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton at ~5.2 ppm would correlate with the carbon at ~75 ppm, confirming their assignment as H3 and C3 of the oxetane ring, respectively. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the oxetane ring and the aromatic moiety. A key correlation would be observed between the H3 proton of the oxetane and the C1' carbon of the aromatic ring, confirming the ether linkage. sdsu.educolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial arrangement of the molecule, for example, by showing correlations between the oxetane protons and the ortho-protons of the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₈FNO₄), the calculated exact mass can be determined with high accuracy, which serves as a definitive confirmation of the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway would likely involve the cleavage of the ether bond, which is a common fragmentation route for ethers. libretexts.org This would lead to the formation of ions corresponding to the 2-fluoro-4-nitrophenolate radical and the oxetan-3-yl cation, or their respective radical cations. Further fragmentation of the nitrophenyl moiety, such as the loss of NO or NO₂, is also anticipated. youtube.com
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Aromatic C-F Stretch: A strong absorption band in the region of 1200-1270 cm⁻¹ is characteristic of the C-F bond.
Aryl Ether C-O Stretch: The asymmetric C-O-C stretching of the aryl-alkyl ether is expected to appear as a strong band around 1200-1250 cm⁻¹. The symmetric stretch would be observed around 1020-1075 cm⁻¹.
Oxetane Ring Vibrations: The characteristic C-O-C stretching of the strained four-membered oxetane ring typically appears in the region of 950-980 cm⁻¹.
Aromatic C=C Bending: Several bands in the region of 1450-1600 cm⁻¹ would correspond to the carbon-carbon stretching vibrations within the aromatic ring.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
While a specific crystal structure for this compound is not publicly available, an examination of the crystallographic data for its constituent fragments and analogous compounds provides significant insight into its likely solid-state molecular structure and conformation.
The foundational precursor, 2-fluoro-4-nitrophenol (B1220534), has been characterized by X-ray crystallography, revealing key structural parameters of the substituted aromatic ring. nih.gov This data offers a reliable reference for the expected geometry of the 2-fluoro-4-nitrophenyl moiety within the target molecule.
The oxetane ring, a four-membered heterocycle, is known to adopt a non-planar, puckered conformation. illinois.edu This puckering is a consequence of the ring strain, and the degree of this puckering can be influenced by the nature and position of its substituents. illinois.edu Studies on various 3-substituted oxetanes indicate that the substituents can significantly affect the ring's dihedral angles. researchgate.netuni-muenchen.de In the case of this compound, the ether linkage at the C3 position is expected to influence the puckering of the oxetane ring.
A predictive model of the solid-state structure would feature a puckered oxetane ring attached to a largely planar 2-fluoro-4-nitrophenyl group via an ether oxygen. The precise conformation would likely be one that minimizes steric hindrance and maximizes favorable intermolecular packing forces.
Crystallographic Data for an Analogous Precursor: 2-Fluoro-4-nitrophenol
To provide a contextual framework, the crystallographic data for the precursor 2-fluoro-4-nitrophenol is presented below. This data is indicative of the structural parameters of the aromatic portion of this compound.
| Parameter | Value | Reference |
| CCDC Number | 612547 | nih.gov |
| Empirical Formula | C6H4FNO3 | nih.gov |
| Formula Weight | 157.10 g/mol | nih.gov |
Note: This table presents data for 2-fluoro-4-nitrophenol, not this compound, as no crystallographic data for the latter is publicly available.
Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. However, specific data for 3-(2-Fluoro-4-nitrophenoxy)oxetane is not available.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Typically, DFT studies on related oxetane (B1205548) derivatives might involve calculations of molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges to predict reactivity and intermolecular interactions. Without specific studies on this compound, no such data can be presented.
Ab Initio and Post-Hartree-Fock Methods
More computationally intensive ab initio and post-Hartree-Fock methods could provide a more accurate description of the electronic structure and stability of this compound. These methods are often used to benchmark DFT results and to study systems where electron correlation is particularly important. The scientific literature, however, lacks any such high-level calculations for this compound.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the oxetane ring and the rotational freedom of the phenoxy group suggest that this compound can adopt multiple conformations. A potential energy surface (PES) mapping would be necessary to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding its biological activity and reactivity. Regrettably, no conformational analysis or PES mapping for this specific molecule has been reported.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or its degradation pathways.
Transition State Characterization
The identification and characterization of transition states are fundamental to understanding the kinetics of a chemical reaction. This involves calculating the geometry and energy of the transition state structure, which corresponds to the maximum energy point along the reaction pathway. No such characterizations for reactions involving this compound are available in the literature.
Reaction Coordinate Analysis
Following the reaction pathway from reactants to products via the transition state is known as reaction coordinate analysis. This provides a detailed picture of the energy profile of the reaction and can reveal the nature of bond-forming and bond-breaking processes. As with other computational aspects, no reaction coordinate analyses for this compound have been published.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The accurate prediction of spectroscopic parameters is a cornerstone of modern computational chemistry, providing invaluable insights into molecular structure and properties. For novel compounds such as this compound, where experimental data may be nascent or require corroboration, theoretical calculations serve as a powerful predictive and analytical tool. Density Functional Theory (DFT) has emerged as a particularly robust method for the reliable prediction of nuclear magnetic resonance (NMR) and infrared (IR) spectra.
Methodologies for the computational prediction of NMR spectra, including chemical shifts and coupling constants, are well-established. uncw.edu These methods often involve geometry optimization of the molecule followed by the calculation of magnetic shielding tensors, typically using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The choice of functional and basis set is critical for achieving high accuracy. For instance, functionals like B3LYP and the Cramer's WP04, paired with appropriate basis sets such as 6-311+G(2d,p), have demonstrated good performance in predicting proton and carbon chemical shifts. nih.govgithub.io It is also crucial to consider the solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). github.io The comparison between theoretically predicted and experimentally obtained NMR data is instrumental in the structural elucidation of new molecules. researchgate.net
Similarly, the prediction of vibrational spectra (IR) through computational methods involves calculating the vibrational frequencies and intensities of a molecule. These calculations are typically performed on the optimized geometry of the molecule. The resulting theoretical spectrum can be compared with the experimental IR spectrum to aid in the assignment of vibrational modes to specific functional groups within the molecule. For aromatic nitro compounds, characteristic stretching vibrations for the C-NO2 group are expected, and for fluoroaromatic compounds, the C-F stretching vibrations can also be identified. researchgate.net
To illustrate the synergy between theoretical predictions and experimental findings, a hypothetical comparison for this compound is presented in Table 1. This table showcases the kind of data that would be generated in a study aimed at confirming the structure of the compound. The predicted values would be obtained from DFT calculations, while the experimental values would be determined from NMR and IR spectroscopy.
Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H-NMR (ppm) | ||
| Oxetane-H (CH) | 4.9 - 5.1 | 5.05 |
| Oxetane-H (CH₂) | 4.6 - 4.8 | 4.75 |
| Aromatic-H | 7.5 - 8.5 | 7.8 - 8.3 |
| ¹³C-NMR (ppm) | ||
| Oxetane-C (CH) | 70 - 75 | 72.5 |
| Oxetane-C (CH₂) | 65 - 70 | 68.0 |
| Aromatic-C (C-O) | 150 - 155 | 152.8 |
| Aromatic-C (C-F) | 155 - 160 (d, JCF) | 158.2 (d, JCF=250 Hz) |
| Aromatic-C (C-NO₂) | 140 - 145 | 142.1 |
| IR (cm⁻¹) | ||
| C-O-C (ether stretch) | 1100 - 1150 | 1125 |
| Ar-NO₂ (sym stretch) | 1340 - 1360 | 1350 |
| Ar-NO₂ (asym stretch) | 1515 - 1535 | 1525 |
| C-F (stretch) | 1200 - 1250 | 1230 |
Note: The values in this table are hypothetical and intended for illustrative purposes.
Quantitative Structure-Reactivity Relationship (QSAR) Studies on Related Oxetane Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a computational and statistical approach aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While specific QSAR studies on this compound are not yet prevalent in the literature, the principles of QSAR can be applied to this class of compounds to guide the design of new derivatives with desired properties. Oxetane-containing molecules have garnered significant interest in medicinal chemistry, making QSAR an important tool for their future development. chemrxiv.org
A typical QSAR study involves the calculation of a set of molecular descriptors for a series of structurally related compounds with known activities. These descriptors can be categorized into several types, including:
Electronic descriptors: such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). acs.org
Steric descriptors: like molecular volume, surface area, and specific conformational parameters.
Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP).
Topological descriptors: which describe the connectivity of atoms in a molecule.
Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to correlate the descriptors with the observed activity. nih.gov A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
For a hypothetical QSAR study on a series of bioactive oxetane derivatives, one might investigate their inhibitory activity against a particular enzyme. The goal would be to identify the key structural features that influence their potency. A hypothetical data table summarizing the results of such a study is presented in Table 2.
Table 2: Hypothetical QSAR Study on a Series of Bioactive Oxetane Derivatives
| Compound | log(1/IC₅₀) | Electronic (HOMO) | Steric (Molar Volume) | Hydrophobic (logP) |
| Derivative 1 | 5.2 | -6.5 eV | 180 ų | 2.1 |
| Derivative 2 | 5.8 | -6.2 eV | 195 ų | 2.5 |
| Derivative 3 | 4.9 | -6.8 eV | 170 ų | 1.8 |
| Derivative 4 | 6.1 | -6.1 eV | 210 ų | 2.9 |
| Derivative 5 | 5.5 | -6.4 eV | 185 ų | 2.3 |
The resulting QSAR equation might take the form: log(1/IC₅₀) = a(HOMO) + b(Molar Volume) + c*(logP) + d
Where a, b, and c are the coefficients determined from the regression analysis, and d is a constant. Such an equation would provide a quantitative understanding of the structure-activity relationship, for instance, indicating that higher HOMO energy and increased hydrophobicity are favorable for the biological activity of this series of oxetane derivatives.
Applications in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
The structure of 3-(2-Fluoro-4-nitrophenoxy)oxetane suggests its utility as a versatile building block in organic synthesis. The oxetane (B1205548) moiety, a four-membered cyclic ether, is a recognized pharmacophore and a useful synthetic handle. minia.edu.eg The presence of the 2-fluoro-4-nitrophenyl ether linkage significantly influences its reactivity. The fluorine atom positioned ortho to the electron-withdrawing nitro group is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov This activation allows for the facile displacement of the fluoride (B91410) by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward route to a diverse range of substituted nitrophenyl ethers.
The general reactivity of the fluoronitrophenyl group is well-documented. For instance, in reactions of 2,4-difluoronitrobenzene (B147775) with phenoxides, the ortho-fluorine is readily substituted. researchgate.netlookchem.com This high reactivity at the ortho position can be leveraged to introduce a wide array of functional groups, making this compound a valuable intermediate for the synthesis of more complex molecules. The oxetane ring itself can be synthesized from precursors like 3-nitrooxetane, which can then be further functionalized. uni-muenchen.de
The following table summarizes the typical reactivity of related fluoronitro-aromatic compounds, which can be extrapolated to predict the behavior of this compound in similar synthetic contexts.
| Reactant | Nucleophile | Product Type | Reference |
| 2,4-Difluoronitrobenzene | Lithium Phenoxides | Aryl ethers | lookchem.com |
| 2,4-Dinitrofluorobenzene | Piperidine | Substituted dinitrobenzene | mdpi.com |
| 2,3-Dichloroquinoxaline | Butylamine | Substituted quinoxaline | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the expected reactivity.
Integration into Complex Heterocyclic Systems and Spirocyclic Compounds
The oxetane motif is increasingly utilized in the construction of complex molecular architectures, including spirocyclic and other heterocyclic systems. researchgate.netbohrium.comrsc.org Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid and three-dimensional structures. nih.govnih.gov The oxetane ring in this compound can serve as a key component in the synthesis of such complex structures.
Methodologies for the synthesis of spirocyclic oxetanes often involve reactions such as the Paternò–Büchi reaction between ketones and alkenes. bohrium.comrsc.org While this specific reaction may not directly apply to this compound, the principle of using an oxetane-containing molecule as a starting point for spirocycle formation is well-established. For instance, functionalized spirocyclic oxetanes can be prepared through multi-step sequences that allow for the controlled introduction of various substituents. bohrium.com The phenoxy group of the target compound could be further functionalized to participate in cyclization reactions, leading to novel spirocyclic systems incorporating both the oxetane and a new heterocyclic ring.
Precursor in the Development of Fine Chemicals and Specialty Materials
The chemical functionalities present in this compound make it a promising precursor for the synthesis of a variety of fine chemicals and specialty materials. The nitro group can be readily reduced to an amine, which can then be further derivatized through reactions such as acylation, alkylation, or diazotization. This opens up pathways to a wide range of substituted anilines, which are important intermediates in the pharmaceutical and dye industries. For example, catalytic hydrogenation of 5-nitro-2,3-diphenylquinoxaline (B8640550) leads to the corresponding amine, which can undergo further reactions. researchgate.net
The fluorine atom, as previously mentioned, is prone to nucleophilic displacement, allowing for the introduction of various functional groups. This dual reactivity of the nitro and fluoro groups provides a platform for creating a diverse library of compounds from a single precursor. The resulting molecules, bearing the oxetane moiety, could exhibit unique properties making them suitable for applications as specialty chemicals, such as liquid crystals or components of photochemically active materials.
Applications in Polymer Chemistry as Monomeric Units or Modifiers
Oxetanes have found applications in polymer chemistry, both as monomers for polymerization and as modifiers to alter the properties of existing polymers. mdpi.com The ring-opening polymerization of oxetanes, typically initiated by cationic initiators, can lead to polyethers with interesting properties. While there is no specific data on the polymerization of this compound, the presence of the oxetane ring suggests its potential as a monomeric unit.
Furthermore, the incorporation of fluorine atoms into polymers is known to impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. core.ac.ukpageplace.deresearchgate.net Fluorinated polymers are used in a wide range of high-performance applications. pageplace.de The 2-fluoro-4-nitrophenoxy group of the title compound could therefore serve as a functional side chain in a polymer, potentially enhancing its thermal and chemical stability. The nitro group could also be used for post-polymerization modification, allowing for the tuning of the polymer's properties. For instance, fluorinated polyurethanes are synthesized from fluorinated polyols and diisocyanates, showcasing the utility of fluorinated building blocks in polymer synthesis. mdpi.com
The following table highlights the properties of some fluorinated polymers, illustrating the potential impact of incorporating fluorine-containing monomers.
| Polymer | Key Properties | Common Applications | Reference |
| Polytetrafluoroethylene (PTFE) | High thermal stability, chemical resistance, low friction | Non-stick coatings, seals, electrical insulation | researchgate.net |
| Polyvinylidene fluoride (PVDF) | Piezoelectric, high dielectric constant, chemical resistance | Sensors, membranes, battery components | researchgate.net |
| Fluorinated Polyurethanes | Weather resistance, corrosion resistance | Coatings, adhesives, elastomers | mdpi.com |
This table provides examples of fluorinated polymers to contextualize the potential applications of polymers derived from this compound.
Design of Linkers and Scaffolds for Chemical Biology Probes
The design of molecular linkers and scaffolds is a crucial aspect of developing chemical biology probes, which are used to study biological processes. The structure of this compound offers several features that could be advantageous in this context. The oxetane ring can act as a rigid, three-dimensional scaffold, which can be beneficial for controlling the spatial orientation of attached functional groups.
Future Research Directions and Emerging Opportunities
Development of Eco-Friendly and Sustainable Synthetic Routes
The synthesis of complex molecules like 3-(2-Fluoro-4-nitrophenoxy)oxetane traditionally relies on multi-step processes that may involve harsh reagents and generate significant waste. A key area of future research will be the development of more sustainable and environmentally friendly synthetic pathways. This could involve:
Catalytic Methods: Recent advancements have seen the rise of catalytic transformations for the synthesis of fluorinated oxetanes. mendelchemicals.comnus.edu.sgazolifesciences.comacs.orgchemeurope.comnews-medical.net For instance, the use of inexpensive and abundant metals like copper as catalysts for the conversion of readily available epoxides into fluorinated oxetanes presents a promising eco-friendly alternative. mendelchemicals.comnus.edu.sgazolifesciences.comacs.orgchemeurope.comnews-medical.net Future work could focus on adapting these methods for the specific synthesis of this compound, potentially through a one-pot reaction of a suitable epoxide with 2-fluoro-4-nitrophenol (B1220534).
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. Developing a flow-based synthesis for this compound would allow for better control over reaction parameters, reduced reaction times, and minimized waste generation.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally benign approach. Research into identifying or engineering enzymes capable of facilitating the etherification between an oxetane (B1205548) precursor and the fluoronitrophenol would be a significant step towards a greener synthesis.
Exploration of Novel Catalytic Transformations Involving Fluorinated Oxetanes
The presence of the fluorinated oxetane moiety in this compound makes it an interesting substrate for exploring novel catalytic transformations. The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, which can be harnessed to create a variety of functionalized products. beilstein-journals.orgresearchgate.net
Future research could investigate:
Asymmetric Ring-Opening: The development of chiral catalysts to induce asymmetric ring-opening of the oxetane would lead to the synthesis of enantiomerically enriched compounds, which are of high value in medicinal chemistry.
Cross-Coupling Reactions: The fluoroaryl group can participate in various cross-coupling reactions. Investigating catalytic systems that can selectively activate the C-F or C-NO2 bonds for cross-coupling would enable the synthesis of a diverse library of analogues with tailored properties.
Ring-Expansion Reactions: Catalytic methods could be developed to expand the four-membered oxetane ring into larger, more complex heterocyclic systems, further increasing the molecular diversity accessible from this starting material. researchgate.net
Investigation of New Reactivity Modes for the Oxetane and Fluoroaryl Units
The combination of the reactive oxetane ring and the electronically distinct fluoroaryl unit offers a rich landscape for discovering new chemical reactivity.
Oxetane as a Latent Dipole: The polarized C-O bonds of the oxetane ring allow it to act as a masked 1,3-dipole. beilstein-journals.org Future studies could explore cycloaddition reactions with various dipolarophiles to construct complex polycyclic architectures.
Fluorine-Directed Reactivity: The fluorine atom on the aromatic ring can exert significant electronic and steric effects, directing the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. nih.gov A systematic study of these effects would provide a deeper understanding of the reactivity of the fluoroaryl moiety.
Photochemical Reactions: The nitro group is known to be photochemically active. Investigating the photochemical reactivity of this compound could lead to novel light-induced transformations and the synthesis of unique molecular scaffolds. The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a well-established method for synthesizing oxetanes and could be explored in reverse or for further functionalization. beilstein-journals.orgnih.govmagtech.com.cnorganic-chemistry.org
Utilization in the Synthesis of Advanced Functional Materials
The unique properties imparted by both the oxetane ring and the fluoroaryl group make this compound a promising building block for advanced functional materials.
Fluoropolymers: Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. pcimag.com The polymerization of oxetane-containing monomers can lead to polyethers with interesting properties. The presence of the fluoroaryl group in this compound could be exploited to create novel fluorinated polyethers with tailored refractive indices, dielectric constants, and surface properties. pcimag.comgoogle.com
Liquid Crystals: The rigid and polar nature of the fluoroaryl group, combined with the conformational constraints of the oxetane ring, could make this molecule or its derivatives suitable for applications in liquid crystal technology.
Organic Electronics: The electron-withdrawing nitro group and the polarizable aromatic system suggest potential applications in organic electronics, for example, as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
High-Throughput Synthesis and Screening for Novel Analogues
The core structure of this compound serves as an excellent starting point for the generation of a library of novel analogues for biological screening.
Combinatorial Chemistry: By systematically varying the substituents on the aromatic ring and the oxetane, a large and diverse library of compounds can be synthesized. For example, the nitro group could be reduced to an amine and then further functionalized, or the fluorine atom could be replaced with other halogens or functional groups.
High-Throughput Screening: These libraries of analogues can then be subjected to high-throughput screening (HTS) against various biological targets. The oxetane motif is increasingly recognized as a valuable component in drug discovery, often improving properties like solubility and metabolic stability. nih.govnih.gov The unique combination of the oxetane, fluoro, and nitro groups could lead to the discovery of new lead compounds for various diseases.
Q & A
Q. What synthetic strategies are recommended for preparing 3-(2-Fluoro-4-nitrophenoxy)oxetane, and how do reaction conditions affect yield?
The synthesis of fluoro- and nitro-substituted oxetanes typically involves nucleophilic aromatic substitution or Michael addition reactions. For example, 3-(nitromethylene)oxetane derivatives are synthesized via 1,4-selective conjugate addition of nucleophiles (e.g., tetrazoles) to the nitroalkene moiety . To attach a phenoxy group with fluorine and nitro substituents, a two-step approach may be employed:
Oxetane Activation : Introduce a leaving group (e.g., bromide) at the oxetane's 3-position.
Nucleophilic Substitution : React the activated oxetane with 2-fluoro-4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage.
Yield optimization requires careful control of stoichiometry, temperature (60–80°C), and solvent polarity. Purification via slow evaporation of ethyl acetate or chloroform solutions is recommended for crystallizing the product .
Q. How can differential scanning calorimetry (DSC) elucidate the thermal decomposition profile of this compound?
DSC analysis at heating rates of 5–10°C/min under nitrogen can identify melting points, decomposition temperatures, and exothermic/endothermic events. For analogous oxetane derivatives:
- Melting Behavior : Compound 2A melts at 94°C, while 3A melts at 161°C, indicating substituent-dependent phase transitions .
- Decomposition Onset : Precursor 3-(nitromethylene)oxetane decomposes at 165°C, while nitro-tetrazole derivatives decompose between 160–185°C .
To mitigate premature decomposition, DSC should be coupled with thermogravimetric analysis (TGA) to correlate mass loss with thermal events.
Q. What standardized methods assess the sensitivity of this compound to impact and friction?
Sensitivity is evaluated using:
- BAM Standards : Impact sensitivity (IS) and friction sensitivity (FS) are tested via drop-hammer and Julius Peters apparatus, respectively. For example, compound 4 exhibits IS = 2–3 J and FS = 120 N, classifying it as "sensitive" .
- Small-Scale Reaction Testing (SSRT) : Measures explosive transition under subcritical conditions. Compound 4 showed partial detonation in SSRT, indicating high reactivity despite low mass .
Contradictions between BAM and SSRT data (e.g., compound 5’s IS = 40 J in BAM vs. high reactivity in SSRT) highlight the need for multi-method validation .
Advanced Research Questions
Q. How can computational methods predict detonation performance and bond dissociation energies (BDEs) for fluoro-nitro oxetanes?
- Detonation Parameters : The EXPLO5 V6.04 code calculates detonation velocity (D) and pressure (P) using the Becker-Kistiakowsky-Wilson equation of state. For nitrotetrazole-oxetane derivatives, D = 7,452–7,686 m/s and P = 20.8–23.5 GPa, outperforming TNT (D = 6,900 m/s, P = 19 GPa) .
- BDE Analysis : Gaussian 16 at CBS-4M level identifies the C–NO₂ bond as the "trigger bond" with lower BDEs (~150 kJ/mol), making it prone to cleavage under thermal stress . Fluorine’s electron-withdrawing effect may stabilize the oxetane ring, increasing BDEs compared to nitro-only analogs.
Q. What structural insights from X-ray crystallography and Hirshfeld surfaces explain sensitivity trends?
- Crystal Packing : Compound 2A forms alternating layers of oxetane and tetrazole moieties, with short C–N bonds (1.464 Å) contributing to mechanical stability .
- Hirshfeld Analysis : High O–H/N–H interaction ratios (e.g., 2A: 26.4% O–H) correlate with low sensitivity, while low H–H interactions (<50%) reduce shear susceptibility . Fluorine’s small atomic radius may enhance crystal density (e.g., compound 5: 1.729 g/cm³), improving detonation performance .
Q. How do contradictory thermal stability and sensitivity data arise in oxetane derivatives?
Discrepancies often stem from:
- Isomer Effects : N1 vs. N2 tetrazole isomers exhibit differing sensitivities (e.g., 3B’s IS = 40 J vs. 3A’s IS = 120 N) due to crystal packing variations .
- Impurity Influence : Trace N1-isomers in compound 5 lowered experimental detonation performance compared to pure N2-isomer calculations .
Methodological adjustments, such as high-purity crystallization and isomer-selective synthesis, are critical for data consistency .
Q. How does fluorine substitution alter the electronic and thermodynamic properties of nitro-oxetanes?
- Electronic Effects : Fluorine’s electronegativity increases the oxetane ring’s polarization, potentially stabilizing transition states during decomposition.
- Thermodynamic Stability : Fluorine may reduce nitro group reactivity, as seen in compound 4’s lower sensitivity (FS = 120 N) compared to non-fluorinated analogs . Computational studies (e.g., DFT) should quantify fluorine’s impact on frontier molecular orbitals and reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
